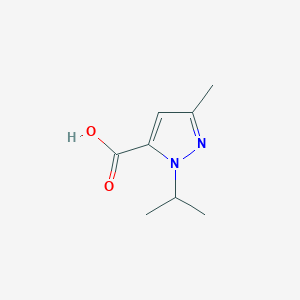![molecular formula C13H8F3NO3 B1323455 4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid CAS No. 869109-12-6](/img/structure/B1323455.png)
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid
Übersicht
Beschreibung
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid (4-TFPBA) is an organic compound commonly used in scientific research. It is a pyridine derivative which possesses a trifluoromethyl group attached to a benzene ring. The compound has multiple applications in chemistry, biology, and biochemistry, making it an important tool for researchers.
Wissenschaftliche Forschungsanwendungen
- Summary of Application : Trifluoromethylpyridines and its derivatives are used in the agrochemical and pharmaceutical industries . The major use of these derivatives is in the protection of crops from pests .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : Several trifluoromethylpyridine derivatives are used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the trifluoromethylpyridine moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
- Summary of Application : Pyrazolines and their derivatives, which can be synthesized from compounds like “4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid”, have confirmed biological and pharmacological activities .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that these compounds have been synthesized and characterized by physical and spectral methods .
- Results or Outcomes : These compounds have shown antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Agrochemical and Pharmaceutical Industries
Synthesis of Novel Drugs
- Summary of Application : Trifluoromethylpyridine derivatives are used in the production of pesticides .
- Methods of Application : The specific methods of application are not detailed in the source, but it mentions that more than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Results or Outcomes : More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group .
- Summary of Application : 3-(Trifluoromethyl)pyridine-2-thiol, a related compound, is used in the synthesis of Flazasulfuron-d6 .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : Flazasulfuron, a trifluoro-pyridine derivative, acts as a pesticide .
- Summary of Application : Many pyrimidine compounds, which can be synthesized from compounds like “4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid”, have displayed applications as antifungal, antibacterial, insecticidal, herbicidal, and antiviral agents .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Pesticide Production
Synthesis of Flazasulfuron-d6
Antifungal, Antibacterial, Insecticidal, Herbicidal, and Antiviral Agents
- Development of Clinically Active Drugs
- Summary of Application : The pyrrolidine ring, which can be synthesized from compounds like “4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid”, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Methods of Application : The specific methods of application are not detailed in the source .
- Results or Outcomes : The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .
Eigenschaften
IUPAC Name |
4-[3-(trifluoromethyl)pyridin-2-yl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)10-2-1-7-17-11(10)20-9-5-3-8(4-6-9)12(18)19/h1-7H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIGRVKHCROHFFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)OC2=CC=C(C=C2)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Trifluoromethyl)pyridin-2-yl]oxy}benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



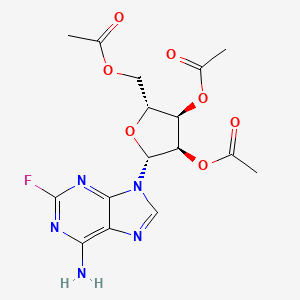

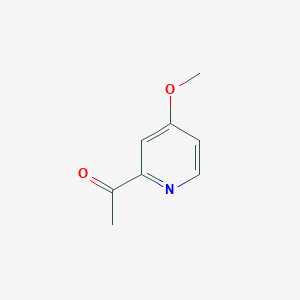
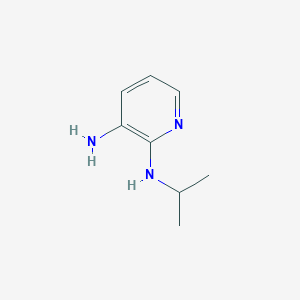
![ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1323380.png)
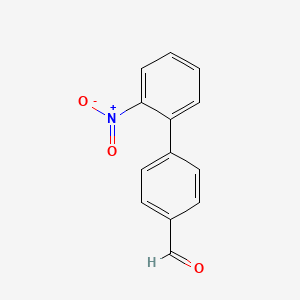
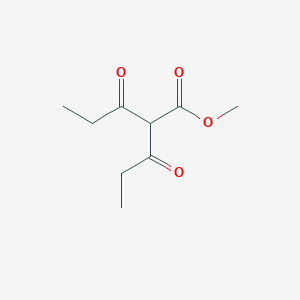
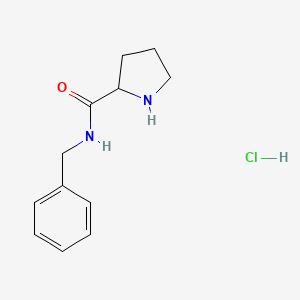
![Pyrazolo[1,5-a]pyridin-2-amine](/img/structure/B1323392.png)
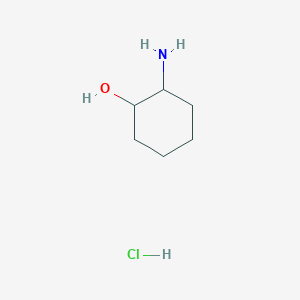
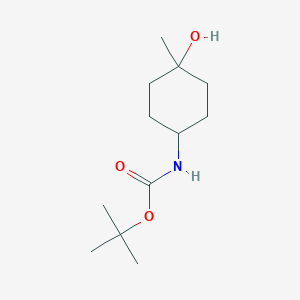
![4-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1323397.png)
